1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16418112
InChI: InChI=1S/C11H14FN3S.ClH/c12-4-6-15-5-3-10(14-15)8-13-9-11-2-1-7-16-11;/h1-3,5,7,13H,4,6,8-9H2;1H
SMILES:
Molecular Formula: C11H15ClFN3S
Molecular Weight: 275.77 g/mol

1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine

CAS No.:

Cat. No.: VC16418112

Molecular Formula: C11H15ClFN3S

Molecular Weight: 275.77 g/mol

* For research use only. Not for human or veterinary use.

1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine -

Specification

Molecular Formula C11H15ClFN3S
Molecular Weight 275.77 g/mol
IUPAC Name 1-[1-(2-fluoroethyl)pyrazol-3-yl]-N-(thiophen-2-ylmethyl)methanamine;hydrochloride
Standard InChI InChI=1S/C11H14FN3S.ClH/c12-4-6-15-5-3-10(14-15)8-13-9-11-2-1-7-16-11;/h1-3,5,7,13H,4,6,8-9H2;1H
Standard InChI Key ASHNXFRIJLOHAY-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1)CNCC2=NN(C=C2)CCF.Cl

Introduction

1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine is a complex organic compound classified as a pyrazole derivative. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring structure. This compound features a unique combination of functional groups, including a fluoroethyl group and a thienylmethyl moiety, which contribute to its distinctive chemical properties and potential biological activities.

Synthesis and Reaction Conditions

The synthesis of 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine typically involves multi-step organic reactions. Key steps include the formation of the pyrazole ring and the introduction of the fluoroethyl and thienylmethyl groups. These synthetic routes require careful optimization of reaction conditions to maximize yield and purity.

Synthetic StepDescription
Pyrazole Ring FormationInvolves condensation reactions
Introduction of Fluoroethyl GroupRequires specific fluorination conditions
Introduction of Thienylmethyl GroupInvolves alkylation reactions

Biological Activity and Potential Applications

The biological activity of 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine has been investigated in various studies. It shows promise as an antimicrobial and anti-inflammatory agent. The compound's mechanism of action likely involves binding to specific enzymes and receptors, modulating their activity, which may lead to therapeutic effects.

Biological ActivityPotential Application
Antimicrobial ActivityTreatment of infections
Anti-inflammatory ActivityManagement of inflammatory diseases

Interaction Studies and Pharmacological Potential

Interaction studies involving this compound focus on its binding affinity to various biological targets. Research indicates that it may interact with specific enzymes or receptors, modulating their activity significantly. These interactions are crucial for understanding its pharmacological potential and optimizing its therapeutic applications.

Biological TargetInteraction Type
EnzymesInhibition or activation
ReceptorsAgonism or antagonism

Comparison with Similar Compounds

Several compounds share structural similarities with 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine. For example:

Compound NameUnique Features
1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-4-amineAdditional fluorine atoms and different pyrazole positioning
1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanamineDifluoro substitution and different nitrogen positioning

These compounds highlight the unique structural features of 1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-(2-thienylmethyl)methanamine while also indicating potential avenues for further research into their respective biological activities and applications.

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